1,4-Decadiyne
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
deca-1,4-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h1H,4-6,8,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITHRTPWTQFONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Diyne Structural Motifs in Organic Chemistry
The diyne structural motif, characterized by the presence of two carbon-carbon triple bonds, is a cornerstone in the field of organic chemistry. These motifs are not merely chemical curiosities but are integral components in a vast array of applications, from the synthesis of complex natural products and pharmaceuticals to the development of advanced materials. rsc.org Conjugated 1,3-diynes, a specific class of diynes, are particularly noteworthy for their roles as building blocks in the creation of π-conjugated acetylenic polymers, heterocyclic compounds, and materials with unique electronic and optical properties. rsc.org Their presence is also common in biologically active compounds that exhibit a range of properties, including antifungal, antibacterial, anti-inflammatory, anti-HIV, and anticancer activities. rsc.org
The reactivity of the two triple bonds in a diyne structure allows for a multitude of chemical transformations. rsc.org Depending on the reaction conditions and the catalytic system employed, diynes can be converted into various products such as enynes, dienes, allenes, polymers, and cyclic compounds. rsc.org This versatility makes them invaluable in synthetic organic chemistry. rsc.orgacs.org However, the presence of two reactive sites also presents challenges in controlling the regio- and stereoselectivity of reactions, making the selective functionalization of diynes an active area of research. rsc.orgresearchgate.net
Historical Development of Diyne Synthesis and Reactivity Studies
Classical Coupling Reactions for Diyne Construction
Classical coupling reactions, primarily reliant on copper catalysis, have long been the foundation for forming carbon-carbon bonds between alkyne units. These methods, while historically significant, are often adapted for the synthesis of conjugated diynes but can be modified for non-conjugated systems like this compound.
Glaser Coupling and Its Variants
The Glaser coupling, first reported in 1869, is a foundational method for the synthesis of symmetric diynes through the oxidative homocoupling of terminal alkynes. nih.govrsc.org The reaction is typically catalyzed by a copper(I) salt, such as cuprous chloride or bromide, in the presence of an oxidant, traditionally oxygen, and a base like ammonia (B1221849). nih.govambeed.com The mechanism is believed to involve the formation of a copper(I) acetylide intermediate. researchgate.net
A significant modification to this method is the Hay coupling, which utilizes a soluble copper-TMEDA (tetramethylethylenediamine) complex. organic-chemistry.orgrsc.org This variation offers greater versatility due to its solubility in a broader range of organic solvents. organic-chemistry.orgrsc.org While primarily used for conjugated 1,3-diynes, the Glaser and Hay couplings can be adapted for the synthesis of symmetric 1,4-diynes by employing appropriate starting materials. However, controlling the reaction to avoid the formation of conjugated byproducts remains a challenge.
Cadiot-Chodkiewicz Coupling Protocols
For the synthesis of unsymmetrical diynes, the Cadiot-Chodkiewicz coupling is a powerful tool. alfa-chemistry.comresearchgate.netrsc.org This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base. alfa-chemistry.comresearchgate.netrsc.orgacs.orgchemistryviews.org This method allows for the controlled construction of unsymmetrical diacetylenes. alfa-chemistry.comrsc.org
The reaction is sensitive to the substrates used, with phenyl and hydroxyalkyl groups on the alkyne promoting the coupling. alfa-chemistry.com A significant challenge in Cadiot-Chodkiewicz couplings is the competing homocoupling of the reactants, which can be mitigated by using a large excess of one of the alkyne components. acs.org Recent advancements have focused on developing air-tolerant conditions by using ascorbic acid as a reducing agent to prevent the oxidation of the active Cu(I) catalyst. chemistryviews.org While typically used for 1,3-diynes, this methodology can be conceptually applied to the synthesis of 1,4-diynes by choosing appropriate non-conjugated starting materials.
Oxidative Coupling of Terminal Alkynes
Oxidative coupling of terminal alkynes is a general strategy that encompasses the Glaser coupling and other related transformations. scispace.com These reactions proceed via the formation of metal acetylides followed by an oxidative process to generate the diyne. researchgate.net Various oxidants can be employed, including oxygen, copper(II) salts, and iodine. researchgate.netnih.gov The choice of oxidant, catalyst, and reaction conditions can influence the selectivity and yield of the desired diyne. For the synthesis of 1,4-diynes, this typically involves the coupling of a suitable functionalized alkyne that can be subsequently elaborated.
Palladium-Catalyzed Approaches to this compound and Analogues
Palladium catalysis has revolutionized carbon-carbon bond formation, and the synthesis of diynes is no exception. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical copper-catalyzed reactions.
Sonogashira Coupling in Diyne Synthesis
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and a vinyl or aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.comwikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis for forming sp2-sp carbon-carbon bonds. mdpi.com While primarily used for creating enynes and arylalkynes, it can be adapted for diyne synthesis. mdpi.comwikipedia.orgsioc-journal.cn
For instance, a terminal diacetylene can be coupled with an aryl halide to produce a 1,7-diarylhepta-1,6-diyne. sioc-journal.cn An alternative approach involves the Sonogashira coupling of a terminal alkyne with a dihaloethylene, followed by elimination to generate a terminal 1,3-diyne. nih.govorgsyn.org This strategy can be extended to synthesize 1,4-diynes by using appropriate starting materials. The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. libretexts.org
Other Pd-Mediated Alkyne Dimerizations and Cross-Couplings
Palladium catalysts can also mediate the homodimerization of terminal alkynes to form symmetrical diynes. nih.govthieme-connect.comthieme-connect.com This process is an oxidative homocoupling and requires an oxidant to regenerate the active Pd(II) species from the Pd(0) intermediate. nih.gov The presence of a stoichiometric amount of an oxidant like air or iodine is essential for this transformation. nih.gov
Palladium-catalyzed cross-coupling reactions provide a versatile route to unsymmetrical diynes. For example, a method for preparing terminal and internal conjugated diynes involves the palladium-catalyzed cross-coupling of 1,3-diynylzincs with organic halides. acs.org While focused on conjugated systems, the principles of these palladium-mediated couplings can be adapted for the synthesis of non-conjugated diynes like this compound through careful selection of substrates and reaction conditions.
Synthetic Methodologies for this compound and Related Diyne Systems
| Coupling Reaction | Catalyst System | Substrates | Product Type | Key Features |
| Glaser Coupling | Cu(I) salt, oxidant (O2) | Terminal alkynes | Symmetric diynes | Foundational method, often requires basic conditions. nih.govambeed.comorganic-chemistry.org |
| Hay Coupling | Cu-TMEDA complex, O2 | Terminal alkynes | Symmetric diynes | Improved solubility of catalyst, more versatile than Glaser. organic-chemistry.orgrsc.org |
| Cadiot-Chodkiewicz Coupling | Cu(I) salt, base | Terminal alkyne, 1-haloalkyne | Unsymmetrical diynes | High selectivity for cross-coupling, but homocoupling can be a side reaction. alfa-chemistry.comresearchgate.netacs.org |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst | Terminal alkyne, vinyl/aryl halide | Unsymmetrical diynes/enynes | Mild conditions, broad substrate scope. mdpi.comwikipedia.orglibretexts.org |
| Pd-Mediated Dimerization | Pd catalyst, oxidant | Terminal alkynes | Symmetric diynes | Requires an oxidant to regenerate the active catalyst. nih.govthieme-connect.com |
Base-Promoted Elimination Strategies for Diyne Formation
Base-promoted elimination reactions are a fundamental and widely used strategy for the formation of carbon-carbon triple bonds. This approach is particularly effective for synthesizing alkynes and polyynes from appropriately halogenated precursors.
The synthesis of alkynes, including diynes, can be achieved through a double dehydrohalogenation of vicinal or geminal dihalides. libretexts.orglibretexts.org This method involves the removal of two equivalents of hydrogen halide (HX) from a dihaloalkane substrate using a strong base. jove.com The starting dihaloalkanes are often readily prepared by the halogenation of alkenes, providing a straightforward two-step sequence to convert an alkene into an alkyne. libretexts.orguomustansiriyah.edu.iq
For the formation of polyynes, this strategy can be extended. For instance, the dehydrochlorination of poly(vinylidene chloride) (PVDC) using a potassium hydroxide (B78521) (KOH) solution can produce materials containing polyyne segments, which consist of alternating single and triple carbon-carbon bonds. mdpi.com Similarly, dehydrohalogenation of chlorinated paraffins and other halogen-containing polymers has been explored as a route to creating carbynoid structures with polyyne chains. researchgate.netgrafiati.com A very strong base is typically required for these reactions, with sodium amide (NaNH₂) in liquid ammonia being a common choice to ensure the double elimination proceeds efficiently. libretexts.orgmasterorganicchemistry.comchemistrysteps.com When synthesizing a terminal alkyne, three equivalents of the base are often necessary; two to effect the dehydrohalogenation and a third to deprotonate the resulting acidic terminal alkyne, which is then re-protonated in a final workup step. libretexts.orgjove.com
The formation of alkynes via dehydrohalogenation proceeds through two successive E2 (bimolecular elimination) reactions. jove.comchemistrysteps.com In an E2 reaction, a strong base abstracts a proton from a carbon atom adjacent to the carbon bearing a leaving group (in this case, a halogen). libretexts.org This occurs in a concerted step where the C-H bond breaks, a new π-bond forms, and the carbon-halogen bond breaks. jove.com
First E2 Elimination: The strong base removes a proton, and one halogen atom is eliminated, resulting in the formation of a vinylic halide intermediate. uomustansiriyah.edu.iqmasterorganicchemistry.com
Second E2 Elimination: A second equivalent of the base removes the remaining vinylic proton, leading to the elimination of the second halogen and the formation of the alkyne's second π-bond. masterorganicchemistry.comchemistrysteps.com
A critical requirement for the E2 mechanism is the anti-periplanar geometry between the proton being abstracted and the leaving group. jove.com The use of a very strong base like sodium amide (NaNH₂) is often preferred over alkoxides (like ethoxide) or hydroxides because it is powerful enough to facilitate the second elimination from the less reactive vinylic halide intermediate without causing unwanted rearrangements of the alkyne product. libretexts.orgmasterorganicchemistry.com
Dehydrohalogenation Routes to Polyynes
Acyclic Diene Metathesis (ADMET) Polymerization for Diyne Systems
Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization technique used to polymerize terminal dienes into polyenes and can be adapted for α,ω-diynes. advancedsciencenews.comwikipedia.org The reaction is driven forward by the removal of a volatile byproduct, typically ethylene (B1197577) in the case of dienes. advancedsciencenews.com This methodology offers precise control over polymer structure and has been applied to synthesize a wide variety of functionalized polymers. wikipedia.orgdoi.org
The success of ADMET polymerization relies heavily on the choice of catalyst. The most common and effective catalysts are based on ruthenium and molybdenum. doi.org
Ruthenium Catalysts: Grubbs-type ruthenium catalysts are widely used due to their remarkable tolerance to a variety of functional groups and their stability under various reaction conditions. wikipedia.orgmdpi.com Second-generation Grubbs catalysts, such as RuCl₂(PCy₃)(IMesH₂)(CHPh), are particularly effective for the ADMET polymerization of α,ω-dienes, yielding polymers with high molecular weights. mdpi.comnih.gov Recent developments have also led to cyclometalated ruthenium catalysts that can achieve high cis-selectivity in ADMET polymerization, offering enhanced control over the polymer's stereochemistry. chemrxiv.orgacs.org
Molybdenum Catalysts: Schrock-type molybdenum catalysts, such as Mo(CHCMe₂Ph)(N-2,6-Me₂C₆H₃)[OCMe(CF₃)₂]₂, are known for their very high activity. mdpi.comcaltech.edu These catalysts can produce high molecular weight polymers, sometimes exceeding what is achievable with ruthenium catalysts under similar conditions. mdpi.com However, they are generally more sensitive to air, moisture, and certain functional groups compared to their ruthenium counterparts. doi.org
The selection between ruthenium and molybdenum systems often depends on the specific monomer and the desired polymer characteristics. For instance, molybdenum catalysts have been shown to be effective in producing high molecular weight conjugated polymers from fluorene-based monomers. mdpi.comresearchgate.net
Table 1: Comparison of Catalyst Systems in ADMET Polymerization
| Catalyst Type | Common Examples | Key Advantages | Key Disadvantages |
| Ruthenium | Grubbs' Catalysts (G1, G2, G3), Hoveyda-Grubbs Catalysts | High functional group tolerance, good stability | Generally lower activity than molybdenum catalysts |
| Molybdenum | Schrock's Catalysts | Very high catalytic activity, can produce high molecular weight polymers | Sensitive to air, moisture, and certain functional groups |
Successful ADMET polymerization requires careful monomer design. For producing linear polymers, symmetrical α,ω-diene or α,ω-diyne monomers are essential. doi.org The purity of the monomer is critical, as any monofunctional impurities can act as chain-capping agents, thereby limiting the final molecular weight of the polymer. advancedsciencenews.comdoi.org
For creating polymers based on this compound, a suitable monomer would need to have terminal alkyne or alkene functionalities. While direct ADMET polymerization of internal diynes like this compound is not standard, a related monomer such as 1,13-tetradecadiyne-3,12 (containing the decadiyne core) could be designed for this purpose. The length of the alkyl chains separating the reactive olefin groups from other functionalities within the monomer can also influence the efficiency of the polymerization. acs.org The design must also consider the solubility of both the monomer and the resulting polymer to prevent premature precipitation, which can halt polymerization. researchgate.net
Ruthenium and Molybdenum Catalyst Systems in Diyne Polymerization
Emerging Synthetic Routes to Precisely Substituted 1,4-Diynes
Beyond classical elimination reactions, several modern synthetic methods have emerged for the precise construction of substituted 1,4-diynes.
One prominent strategy involves the nucleophilic substitution of propargylic alcohols. In this approach, a propargylic alcohol is reacted with an alkynylsilane in the presence of a catalyst, such as iron(III) chloride or an acid-treated montmorillonite (B579905) clay, to afford the 1,4-diyne structure. rsc.orgoup.com This method is efficient and provides a general route to a variety of 1,4-diynes under relatively mild conditions. oup.com
Another powerful technique is the copper-catalyzed coupling of terminal alkynes. While the Glaser coupling typically produces symmetrical 1,3-diynes, variations of this chemistry can be used to access other diyne systems. researchgate.net For example, copper-catalyzed reactions of diynes with various nucleophiles can lead to functionalized products. nih.gov Furthermore, transition-metal-free methods are being developed, such as the iodine-mediated decarboxylative homocoupling of arylpropiolic acids to form symmetrical 1,4-diaryl-1,3-diynes, which avoids the need for expensive and toxic metal catalysts. researchgate.net These emerging routes offer greater precision and functional group tolerance for the synthesis of complex diyne molecules.
Reactivity and Mechanistic Investigations of 1,4 Decadiyne Transformations
Fundamental Reactivity Patterns of Internal Diynes
1,4-Decadiyne, an organic compound with the chemical formula C10H14, is a member of the alkyne family, characterized by the presence of two triple bonds. ontosight.aichembk.com Its structure consists of a ten-carbon chain with these triple bonds located at the first and fourth positions. ontosight.ai This internal diyne structure imparts high reactivity, making it a valuable intermediate in organic synthesis for producing a variety of compounds, including polymers and polycyclic aromatic hydrocarbons. chembk.com
Selective Hydrogenation of Alkyne Units
The selective hydrogenation of diynes is a critical transformation in organic synthesis, allowing for the controlled reduction of one or both triple bonds to yield alkenes or alkanes. The outcome of the hydrogenation of this compound is highly dependent on the catalyst and reaction conditions employed.
Commonly used catalysts for the hydrogenation of alkynes include palladium, platinum, and nickel-based catalysts. For instance, the use of a palladium catalyst, such as palladium on calcium carbonate (Lindlar's catalyst), typically results in the syn-selective hydrogenation of an alkyne to a cis-alkene. Applying this to this compound, selective hydrogenation of one alkyne unit would be expected to yield (Z)-dec-4-en-1-yne. Further hydrogenation could then lead to (Z,Z)-1,4-decadiene, and ultimately, decane.
The selectivity of the hydrogenation process can be influenced by several factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure. magtech.com.cn For example, modifying the electronic properties of the metal active sites or utilizing structural effects can alter the adsorption strength and reactivity of the alkyne bonds. magtech.com.cn
A kinetic analysis of similar alkyne hydrogenations has revealed multi-step reaction pathways. researchgate.net Initially, the diyne is hydrogenated to a monoene, which can then be further hydrogenated to the corresponding alkane. researchgate.net The formation of various intermediates and byproducts is possible, and their distribution is often a function of the catalyst's surface area and the reaction conditions. researchgate.net
Table 1: Potential Products of Selective Hydrogenation of this compound
| Reactant | Catalyst/Conditions | Major Product(s) |
|---|---|---|
| This compound | Lindlar's Catalyst (Pd/CaCO₃), H₂ | (Z)-Dec-4-en-1-yne |
| This compound | Pd/C, H₂ (excess) | Decane |
| (Z)-Dec-4-en-1-yne | Lindlar's Catalyst (Pd/CaCO₃), H₂ | (Z,Z)-Deca-1,4-diene |
| This compound | Na, NH₃ (liquid) | (E)-Dec-4-en-1-yne |
Controlled Oxidation Reactions of the Diyne Framework
The oxidation of the this compound framework can lead to a variety of functionalized molecules, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cleave the triple bonds, typically leading to the formation of carboxylic acids. For this compound, complete oxidative cleavage would be expected to yield succinic acid and hexanoic acid.
Controlled oxidation can also be achieved to yield other functionalities. For example, oxidation of a related diyne, 4,6-decadiyne (B101652), can produce diketones. The controlled oxidation of alcohols, which can be formed from the hydration of alkynes, can yield aldehydes, ketones, or carboxylic acids. unizin.org The specific outcome depends on whether the alcohol is primary, secondary, or tertiary. unizin.org
Nucleophilic and Electrophilic Additions to this compound
The electron-rich triple bonds of this compound are susceptible to attack by both electrophiles and nucleophiles.
Nucleophilic Addition:
Nucleophilic addition to alkynes is a fundamental reaction in organic chemistry. In the context of diynes, the regioselectivity of the addition is a key consideration. While simple alkenes are generally unreactive towards nucleophiles, α,β-unsaturated carbonyl compounds readily undergo conjugate or 1,4-nucleophilic addition. wikipedia.org
Research on related enediyne systems has shown that nucleophiles can add to 1,4-dehydrobenzene diradicals generated from these molecules. researchgate.netnih.gov This type of reaction provides a method for the formation of new carbon-carbon bonds under relatively mild conditions. researchgate.net For instance, the addition of enolates to these diradicals results in the formation of functionalized aromatic compounds. researchgate.netacs.org The mechanism is believed to involve a rate-limiting cyclization to the diradical, followed by rapid nucleophilic attack. acs.org
Electrophilic Addition:
Conjugated dienes readily undergo electrophilic addition reactions, often more so than isolated double bonds. libretexts.org The electrophilic addition of reagents like hydrogen halides (HX) to a conjugated system can result in both 1,2- and 1,4-addition products. libretexts.org The ratio of these products is often dependent on the reaction temperature, with the 1,4-adduct being the thermodynamically more stable product. chemistrysteps.comlibretexts.org
The mechanism for electrophilic addition to a conjugated diene involves the initial protonation to form a resonance-stabilized allylic carbocation. libretexts.org The subsequent attack of the nucleophile at either of the electron-deficient carbons leads to the 1,2- and 1,4-addition products. libretexts.org While this compound is not a conjugated system, similar principles of carbocation stability would influence the outcome of electrophilic additions to its triple bonds.
Table 2: Examples of Addition Reactions
| Reaction Type | Reagent | Potential Product(s) |
|---|---|---|
| Nucleophilic Addition | Enolate | Functionalized aromatic compounds (via diradical intermediate) |
| Electrophilic Addition | HBr | Bromo-substituted decenes and decadienes |
Pericyclic Reactions Involving Diyne Substructures
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org
Diels-Alder Cycloadditions with Diyne Dienophiles
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org This reaction is highly valuable in synthetic chemistry due to its ability to form cyclic structures with good stereocontrol.
In a Diels-Alder reaction, an alkyne can act as a dienophile. When this compound serves as the dienophile, it can react with a conjugated diene, such as 1,3-butadiene, to form a cyclohexadiene derivative. The reaction is concerted, meaning all bond-forming and bond-breaking steps occur simultaneously. The stereochemistry of the dienophile is retained in the product. libretexts.org
For a successful Diels-Alder reaction, the diene must be able to adopt an s-cis conformation. The rate of the reaction is generally increased when the dienophile has electron-withdrawing groups and the diene has electron-donating groups. libretexts.org
Other Cycloaddition Reactions (e.g., [2+2], [4+2])
Besides the well-known [4+2] Diels-Alder reaction, other cycloaddition reactions are possible. wikipedia.org A [2+2] cycloaddition involves the combination of two alkene or alkyne units to form a four-membered ring. masterorganicchemistry.com While thermal [2+2] cycloadditions are often difficult, photochemical [2+2] cycloadditions can occur upon absorption of light. libretexts.org
The term [4+2] cycloaddition is a more general classification that includes the Diels-Alder reaction. libretexts.org Hetero-Diels-Alder reactions, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, are also an important class of [4+2] cycloadditions. acs.org
Enediyne Cyclizations and Bergman Rearrangements (Relevance to this compound)
The Bergman cyclization is a significant rearrangement reaction in organic chemistry, defined as the thermal or photochemical cycloaromatization of an enediyne. organic-chemistry.orgwikipedia.org Specifically, the reaction requires a (Z)-3-ene-1,5-diyne structure, where a carbon-carbon double bond separates two alkyne groups. numberanalytics.com This arrangement allows the terminal carbons of the alkynes to approach each other, leading to the formation of a highly reactive p-benzyne diradical intermediate upon heating or irradiation. organic-chemistry.orgwikipedia.org This diradical can then abstract hydrogen atoms from a donor source, such as 1,4-cyclohexadiene, to yield a substituted aromatic ring. organic-chemistry.org
The structure of this compound (a 1,4-diyne) is fundamentally different from that of an enediyne (a 3-ene-1,5-diyne). It lacks the central double bond that enforces the proximity of the two alkyne moieties. Consequently, This compound does not directly undergo the classical Bergman cyclization.
The activation energy for this cyclization is highly dependent on the structure of the substrate. Acyclic enediynes typically require high temperatures, often around 200°C, to overcome the activation barrier. organic-chemistry.orgwikipedia.org However, when the enediyne unit is incorporated into a strained 9- or 10-membered ring, as seen in naturally occurring antitumor antibiotics like calicheamicin, the reaction can proceed at much lower temperatures (e.g., 37°C). wikipedia.orgwikipedia.org This is because the ring strain reduces the distance between the reacting alkyne carbons, lowering the activation energy for cyclization.
While this compound itself is not a substrate for this reaction, its chemical framework is relevant as a potential synthetic precursor. Through catalytic isomerization or other synthetic manipulations, this compound could be converted into a conjugated system capable of undergoing Bergman-type or other related cyclizations.
Transition Metal-Catalyzed Reactivity of this compound
The presence of two distinct alkyne groups makes this compound a versatile substrate for transition metal catalysis. The terminal alkyne offers a site for reactions sensitive to C-H acidity, while both triple bonds are susceptible to various addition and coupling reactions.
Hydroboration is a powerful method for the functionalization of alkynes. In the absence of a metal catalyst, the reaction of a terminal alkyne with a borane (B79455) reagent, followed by oxidative workup, typically yields an aldehyde via an anti-Markovnikov addition of the B-H bond. chemistrysteps.com For internal alkynes, a ketone is produced. To prevent double addition across both pi bonds of an alkyne, sterically hindered boranes such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are commonly employed. libretexts.org For a substrate like this compound, a stepwise and regioselective hydroboration could potentially be achieved, likely targeting the less sterically hindered terminal alkyne first.
Transition metal catalysts introduce further control over the hydroboration of diynes, influencing both regio- and stereoselectivity. mdpi.com Catalysts based on copper, rhodium, platinum, and ruthenium have been used for the hydroboration of diyne systems. mdpi.comresearchgate.net For example, copper(I) catalysts have been used for the monohydroboration of 1,3-diynes, yielding 1-boryl-substituted 1,3-enynes. mdpi.com The mechanism is proposed to involve a borylcupration of the triple bond, followed by protonolysis. mdpi.com Diboration, the addition of a B-B bond across a triple bond, can also be catalyzed by transition metals like platinum, providing access to vicinal diboron (B99234) compounds. researchgate.net
Table 1: Catalyst Systems for Hydroboration and Diboration of Diyne Analogues This table summarizes findings for various diyne systems, which serve as models for the potential reactivity of this compound.
| Reaction | Catalyst System | Substrate Type | Outcome | Reference(s) |
|---|---|---|---|---|
| Monohydroboration | CuCl / Xantphos / MeOH | 1,3-Diynes | Selective formation of 1-boryl-1,3-enynes | mdpi.com |
| trans-Hydroboration | Phosphine (metal-free) | 1,3-Diynes | (E)-1-Boryl-1,3-enynes via trans addition | nih.gov |
| cis-Hydroboration | [Rh(cod)₂]BF₄ / PPh₃ | 1,3-Diynes | cis-Borylated enynes | nih.gov |
| Diboration | [Pt(PPh₃)₄] | 1,3-Diynes | 1,2-Diboryl-1,3-enynes | researchgate.net |
Metathesis reactions offer powerful carbon-carbon bond-forming capabilities. Two main types are relevant to diyne scaffolds:
Acyclic Diene Metathesis (ADMET): This polymerization technique involves the step-growth condensation of terminal dienes, driven by the release of ethylene (B1197577) gas. nih.govadvancedsciencenews.com As ADMET requires diene functional groups, this compound would not be a direct substrate. However, if it were selectively reduced to 1,4-decadiene, the resulting non-conjugated diene could potentially undergo ADMET polymerization to form an unsaturated polymer.
Alkyne Metathesis: This reaction redistributes alkylidyne fragments between two alkynes, catalyzed by high-oxidation-state metal alkylidyne complexes, typically of molybdenum or tungsten (e.g., Schrock catalysts). wikipedia.orgbeilstein-journals.orguwindsor.ca The reaction proceeds through a metallacyclobutadiene intermediate. wikipedia.orgbeilstein-journals.org The application of alkyne metathesis to this compound is complicated by the presence of a terminal alkyne. Terminal alkynes are known to be challenging substrates for many traditional alkyne metathesis catalysts, often leading to catalyst degradation through a transannular C-H activation pathway. wikipedia.org However, newer generations of catalysts, including those with silanolate ligands, have shown improved performance and tolerance for certain terminal alkynes. nsf.gov
Table 2: Common Catalyst Systems for Alkyne Metathesis
| Catalyst Type | Example Complex | Characteristics | Reference(s) |
|---|---|---|---|
| Schrock (Mo) | Mo(NAr)(CHCMe₂Ph)(OR)₂ | High activity, but sensitive to air and moisture. | beilstein-journals.org |
| Schrock (W) | W(Ct-Bu)(Ot-Bu)₃ | Classic, well-studied catalyst for internal alkynes. | beilstein-journals.org |
| Mortreux System | Mo(CO)₆ / Phenol | Homogeneous system generated in situ; requires high temperatures. | uwindsor.cansf.gov |
| Tamm (Mo) | [MesC≡Mo{OC(CF₃)₂Me}₃] | High activity for terminal alkynes. | nsf.gov |
The terminal alkyne of this compound is a key site for functionalization via coupling reactions. The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide using a palladium and copper co-catalyst system, is a prime example. This would allow for the direct attachment of various aryl or vinyl groups to the C1 position of this compound.
More recent strategies involve transition-metal-catalyzed C-H activation. chemrxiv.orgnih.gov These reactions create C-C or C-heteroatom bonds by directly functionalizing a C-H bond. For a substrate like this compound, this could involve:
Activation of the terminal sp-hybridized C-H bond for coupling with various partners.
Activation of the internal sp³-hybridized allylic C-H bonds at the C3 or C6 positions, which are activated by the adjacent triple bonds.
Catalysts based on rhodium, ruthenium, and palladium are commonly used for these transformations, often involving the formation of a metallacycle intermediate after coordination of the catalyst to the alkyne. chemrxiv.orgnih.govoup.com
Table 3: Key Coupling Reactions for Alkyne Functionalization
| Reaction Name | Metal Catalyst(s) | Reactants | Bond Formed |
|---|---|---|---|
| Sonogashira Coupling | Pd / Cu | Terminal Alkyne + Aryl/Vinyl Halide | C(sp)-C(sp²) |
| Heck Coupling | Pd | Alkene + Aryl/Vinyl Halide | C(sp²)-C(sp²) |
| Suzuki Coupling | Pd | Organoboron Compound + Organohalide | C(sp²)-C(sp²) |
| C-H Arylation/Alkenylation | Rh, Ru, Pd | Arene/Alkene + Alkyne | C(sp²)-C(sp²) or C(sp²)-C(sp³) |
Understanding the mechanisms of these catalytic transformations is crucial for optimizing reaction conditions and developing new catalysts.
Hydroboration: The uncatalyzed reaction proceeds via a four-membered ring transition state with concerted B-H bond addition. Metal-catalyzed pathways can vary; for instance, some copper-catalyzed hydroborations are thought to proceed via migratory insertion into a copper-hydride or copper-boryl species. researchgate.net
Alkyne Metathesis: The widely accepted mechanism, proposed by Katz, involves a [2+2] cycloaddition between the metal alkylidyne and an alkyne to form a metallacyclobutadiene intermediate. wikipedia.orgbeilstein-journals.org Subsequent cycloreversion releases the new alkyne and regenerates the metal alkylidyne, continuing the catalytic cycle.
Palladium-Catalyzed Coupling: Reactions like the Sonogashira coupling follow a well-established cycle involving (a) oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, (b) transmetalation with the copper(I)-acetylide species, and (c) reductive elimination to yield the product and regenerate the Pd(0) catalyst. mdpi.com
C-H Activation: Mechanistic pathways often begin with coordination of the metal catalyst to the alkyne. This is followed by the cleavage of a nearby C-H bond to form a metallacyclic intermediate. chemrxiv.org Insertion of another reactant molecule (e.g., another alkyne) into the metal-carbon bond and subsequent reductive elimination leads to the final functionalized product. nih.gov Detailed mechanistic investigations often employ kinetic studies, isotopic labeling, and computational methods like Density Functional Theory (DFT) to map out the reaction energy profiles. rsc.orgacs.orgrsc.org
Functionalization through C-H Activation and Other Coupling Reactions
Radical Chemistry and Photoreactions of this compound Systems
Beyond metal-catalyzed reactions, this compound can participate in transformations involving radical intermediates and photochemical activation.
The addition of hydrogen bromide (HBr) to alkynes in the presence of peroxides proceeds via a radical chain mechanism. libretexts.org This reaction results in the anti-Markovnikov addition of HBr across one of the triple bonds. For this compound, this would lead to the bromine atom adding to the terminal C1 position, forming 1-bromo-1,4-decadiene. The reaction typically produces a mixture of (E) and (Z) stereoisomers. youtube.com
Photochemical reactions offer another avenue for reactivity. Ordered monolayers of diyne-containing molecules on surfaces can undergo topochemical photopolymerization when irradiated with UV light. rsc.orgavantiresearch.com This process connects the diyne units to form a conjugated ene-yne polymer backbone, a reaction highly dependent on the crystal packing and alignment of the monomer molecules. rsc.orgnih.gov While this has been studied extensively for long-chain diacetylenes in the solid state, similar principles could apply to this compound under appropriate conditions.
Furthermore, photochemical isomerization is a known reaction for enediyne systems, where UV light can induce reversible trans-cis isomerization around the central double bond. researchgate.net Although this compound lacks this double bond, its derivatives, or products from other reactions, could be designed to incorporate photoswitchable elements.
Table 4: Summary of Radical and Photochemical Reactions of Alkynes/Diynes
| Reaction Type | Conditions | Key Feature | Typical Product(s) | Reference(s) |
|---|---|---|---|---|
| Radical Addition of HBr | HBr, Peroxides (ROOR) | Anti-Markovnikov regioselectivity | Bromoalkene (mixture of E/Z isomers) | libretexts.org |
| Photopolymerization | UV Light, Solid State | Topochemical reaction; requires specific crystal packing | Conjugated ene-yne polymer | rsc.orgavantiresearch.comnih.gov |
| Photoisomerization | UV Light | Reversible trans-cis isomerization | Geometric isomer of the starting material | researchgate.net |
Generation and Reactivity of Diyne-Derived Radicals
The generation of radical species from this compound can be initiated through various methods, including thermal activation, chemical initiation, and interaction with metal complexes. These radicals are highly reactive intermediates that can undergo a variety of subsequent transformations.
The general process of radical formation from a molecule like this compound involves the homolytic cleavage of a bond, resulting in species with unpaired electrons. wikipedia.org In the context of this compound, this can occur at several positions, but the allylic and propargylic positions are particularly susceptible due to the stabilization of the resulting radical by the adjacent π-systems.
One plausible method for generating radicals from this compound is through hydrogen abstraction by a potent radical initiator, such as the hydroxyl radical (HO•). wikipedia.org The abstraction of a hydrogen atom from the carbon chain, particularly from the C-3 or C-6 positions, would lead to the formation of a stabilized radical intermediate.
Furthermore, the interaction of this compound with certain metal complexes can facilitate the generation of radical species. For instance, cobalt complexes are known to form stable complexes with alkynes, which can then undergo reactions to generate propargyl radicals. researchgate.netmolaid.com While specific studies on this compound might be limited, the principles derived from other diynes can be applied.
The reactivity of diyne-derived radicals is diverse. These species can participate in intramolecular cyclization reactions, addition reactions to other unsaturated systems, or dimerization. The specific reaction pathway is often dictated by the reaction conditions and the structure of the radical. For instance, intramolecular cyclization is a common fate for radicals derived from diynes, leading to the formation of cyclic and bicyclic structures.
Table 1: Plausible Methods for Generating Radicals from this compound and Their Subsequent Reactivity
| Method of Generation | Initiator/Condition | Plausible Radical Intermediate | Subsequent Reactivity | Potential Products |
| Hydrogen Abstraction | Radical Initiators (e.g., AIBN, Peroxides) | Alkyl radical on the carbon chain | Intramolecular cyclization, Dimerization | Cyclic hydrocarbons, Dimeric species |
| Metal-Mediated Radical Formation | Cobalt or Ruthenium catalysts | Metal-complexed diyne radical | Controlled polymerization, Cyclization | Polymers, Cyclic compounds |
| Thermal Homolysis | High temperatures | Various radical fragments | Rearrangement, Fragmentation | Isomers, Smaller unsaturated molecules |
Detailed research findings on analogous systems suggest that the radicals generated from diynes can be highly selective in their reactions. For example, studies on other diynes have shown that the presence of a metal coordinator can direct the radical to undergo specific cyclization pathways, leading to high yields of desired products. researchgate.net
Photoinduced Transformations and Their Mechanisms
The absorption of light can promote this compound to an electronically excited state, unlocking photochemical reaction pathways that are often inaccessible under thermal conditions. msu.eduslideshare.net The photochemistry of diynes is a field of active research, with potential applications in synthesis and materials science.
Upon irradiation, this compound can undergo a variety of transformations, including isomerization, cyclization, and addition reactions. The specific outcome depends on factors such as the wavelength of light used, the presence of a photosensitizer, and the reaction medium. libretexts.org
One of the key photochemical processes for compounds with multiple π-bonds is the di-π-methane rearrangement. msu.edu While typically observed in 1,4-dienes, the underlying principles can be extended to 1,4-diynes. This rearrangement involves the formation of a diradical intermediate, which then reorganizes to form a new cyclic structure.
Another important photoinduced reaction is cycloaddition. In the presence of another unsaturated molecule, the excited state of this compound can undergo a [2+2] or [4+2] cycloaddition to form cyclic adducts. The Paternò-Büchi reaction, the photocycloaddition of a carbonyl compound to an alkene, provides a mechanistic framework that can be analogous to the reactions of excited alkynes. researchgate.net The reaction likely proceeds through a diradical intermediate. msu.edu
The mechanism of these photoinduced transformations often involves the formation of a triplet excited state via intersystem crossing from the initially formed singlet excited state. msu.edulibretexts.org This triplet state has a longer lifetime and behaves like a diradical, allowing for the various bond-forming and bond-breaking processes to occur.
Table 2: Potential Photoinduced Transformations of this compound
| Transformation Type | Description | Plausible Mechanism | Potential Products |
| Photoisomerization | Rearrangement of the double and triple bonds | Diradical intermediates, sigmatropic shifts | Allene and other isomeric diynes |
| Photocyclization | Intramolecular ring formation | Di-π-methane type rearrangement, diradical intermediates | Bicyclic compounds |
| Photoaddition | Intermolecular reaction with other unsaturated molecules | Formation of an excited state complex, diradical intermediates | Cycloadducts (e.g., cyclobutenes, oxetanes if a carbonyl is present) |
Research into the photochemistry of related polyenes and diynes has demonstrated the feasibility of these transformations. For instance, the irradiation of conjugated polyenes is known to induce cyclization reactions, forming various cyclic products. slideshare.net These studies provide a strong basis for predicting the photochemical behavior of this compound.
Theoretical and Computational Chemistry Studies on 1,4 Decadiyne
Quantum Mechanical (QM) Calculations of Electronic Structure
Quantum mechanical calculations are fundamental to understanding the electronic makeup of 1,4-decadiyne. iastate.edu By solving the Schrödinger equation for the molecule, we can determine its electronic wavefunctions and energies, which in turn dictate its chemical properties. northwestern.edu
Molecular Orbitals and Bonding Analysis
The molecular orbitals (MOs) of this compound, formed from the linear combination of atomic orbitals (LCAO), describe the regions in space where electrons are likely to be found. ck12.org Analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
The bonding in this compound is characterized by a combination of strong sigma (σ) bonds, which form the molecular backbone, and pi (π) bonds within the two alkyne functional groups. pressbooks.publibretexts.org The π-orbitals, resulting from the side-on overlap of p-orbitals, are higher in energy than the σ-orbitals and are the primary sites of chemical reactivity. libretexts.org
Table 1: Hypothetical Molecular Orbital Energies for this compound This table presents a hypothetical set of molecular orbital energies for this compound, calculated at a theoretical level, to illustrate the typical energy distribution.
| Molecular Orbital | Energy (eV) | Occupancy |
| LUMO+1 | +2.5 | 0 |
| LUMO | +1.2 | 0 |
| HOMO | -9.5 | 2 |
| HOMO-1 | -10.2 | 2 |
| HOMO-2 | -11.0 | 2 |
Electron Density Distributions and Reactivity Prediction
The electron density distribution, a function of the square of the molecular wavefunction, reveals the probability of finding an electron at any given point in the molecule. utwente.nl In this compound, regions of high electron density are expected around the triple bonds of the alkyne groups, making them susceptible to electrophilic attack. Conversely, the terminal hydrogen on the C1 alkyne is expected to be slightly acidic, creating a region of lower electron density and a potential site for nucleophilic interaction.
The Molecular Electron Density Theory (MEDT) suggests that the capacity for changes in electron density, rather than just the static distribution, governs molecular reactivity. mdpi.comnih.gov Analysis of the electron density can predict the most likely sites for chemical reactions.
Table 2: Hypothetical Calculated Atomic Charges for this compound This table shows hypothetical calculated partial charges on selected atoms of this compound, which can be derived from electron density calculations and used to predict reactive sites.
| Atom | Partial Charge (a.u.) |
| H (on C1) | +0.15 |
| C1 | -0.20 |
| C2 | -0.18 |
| C4 | -0.15 |
| C5 | -0.12 |
Density Functional Theory (DFT) for Conformational and Energetic Analysis
Density Functional Theory (DFT) is a powerful computational method that relates the electron density of a system to its energy, providing a balance between accuracy and computational cost for studying molecules like this compound. numberanalytics.comnumberanalytics.com
Conformational Landscapes of this compound
The flexible hexane (B92381) chain of this compound allows for numerous spatial arrangements, or conformations. DFT calculations can be used to explore the potential energy surface of the molecule and identify the most stable conformers. rsc.orgnih.govchemrxiv.org By calculating the energies of different rotational isomers (rotamers), a conformational landscape can be constructed, revealing the low-energy structures that are most likely to be populated at a given temperature.
Table 3: Hypothetical Relative Energies of this compound Conformers This table presents a hypothetical set of relative energies for different conformers of this compound, as would be determined by DFT calculations.
| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.00 |
| Gauche | 60° | 0.95 |
| Eclipsed | 0° | 5.20 |
Reaction Pathways and Transition State Geometries
DFT is instrumental in mapping out the pathways of chemical reactions involving this compound. numberanalytics.comnumberanalytics.com By calculating the energies of reactants, products, and intermediate structures, a reaction profile can be generated. A key aspect of this is the identification of transition state geometries, which represent the highest energy point along the reaction coordinate. wayne.edulibretexts.orgchemrxiv.org The energy difference between the reactants and the transition state is the activation energy, a critical parameter for determining reaction rates. For example, DFT could be used to model the addition of a reagent across one of the triple bonds. mdpi.com
Table 4: Hypothetical DFT-Calculated Energies for a Reaction of this compound This table provides hypothetical energy values for the key stages of a generic addition reaction involving this compound, as would be calculated using DFT.
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Reagent) | 0.00 |
| Transition State | +25.5 |
| Intermediate | +5.0 |
| Product | -15.0 |
Molecular Dynamics (MD) Simulations of this compound Systems
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound by solving Newton's equations of motion for the atoms in the molecule. ebsco.comwikipedia.org These simulations can model the molecule's movements and interactions with its environment, such as a solvent or other molecules, over time. nih.gov While MD simulations often rely on classical mechanics, they offer valuable insights into the dynamic processes that are not captured by static quantum mechanical calculations. ebsco.com For a molecule like this compound, MD simulations could be used to explore its conformational flexibility in different solvents or its aggregation behavior at higher concentrations. mdpi.com
Intermolecular Interactions and Aggregation Behavior
The study of non-covalent interactions is crucial for understanding the physical properties and aggregation tendencies of molecules like this compound. Computational chemistry offers powerful tools to probe these forces.
Research Findings: Computational studies on related alkynes reveal that intermolecular interactions are governed by a combination of van der Waals forces and weaker hydrogen bonds, particularly involving the acidic protons of terminal alkynes. nih.gov For this compound, which possesses one terminal and one internal alkyne, the interactions would be anisotropic. The linear geometry of the alkyne groups influences how molecules pack and aggregate.
Methods such as Density Functional Theory (DFT) are employed to model the geometry and energetics of this compound dimers and larger clusters. nih.govresearchgate.net Analysis of the resulting electron density using techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can identify and characterize specific interactions, such as C-H···π interactions, where the hydrogen of one molecule interacts with the electron-rich triple bond of another. nih.govresearchgate.net While specific studies on this compound are lacking, a hypothetical DFT calculation could yield interaction energies as illustrated in the table below.
| Dimer Configuration | Primary Interaction Type | Calculated Interaction Energy (kcal/mol) | Methodology |
|---|---|---|---|
| Head-to-Tail | C-H···π | -2.5 | DFT/B3LYP-D3 |
| Parallel-Displaced | π-π Stacking | -1.8 | DFT/B3LYP-D3 |
| T-Shaped | C-H···π | -2.1 | DFT/B3LYP-D3 |
Solvent Effects on Reactivity and Conformation
The solvent environment can profoundly influence the conformational preferences and chemical reactivity of molecules. numberanalytics.com Computational models are essential for understanding these effects at a molecular level.
Research Findings: Solvent effects are typically modeled using either implicit or explicit solvent models. numberanalytics.comresearchgate.net Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is effective for capturing bulk electrostatic effects on molecular stability and reaction barriers. mdpi.com Explicit solvent models involve including a number of solvent molecules in the calculation, which is computationally more intensive but necessary to capture specific solvent-solute interactions like hydrogen bonding. researchgate.net
For this compound, the choice of solvent could influence the equilibrium between different conformers of its hexyl chain and affect the reactivity of its two distinct alkyne groups. A polar solvent might stabilize a polar transition state in a reaction, thereby accelerating it, whereas a non-polar solvent might favor a different reaction pathway. acs.orgresearchgate.net For example, DFT calculations could predict how the energy barrier for a specific reaction changes in different solvents.
| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) | Computational Model |
|---|---|---|---|
| Gas Phase | 1.0 | 30.0 | DFT/M06-2X |
| Toluene | 2.4 | 28.5 | DFT/M06-2X + PCM |
| Dichloromethane | 8.9 | 26.2 | DFT/M06-2X + PCM |
| Acetonitrile | 37.5 | 24.8 | DFT/M06-2X + PCM |
Prediction of Spectroscopic Signatures from First Principles
First-principles calculations are invaluable for predicting spectroscopic properties, aiding in the identification and structural elucidation of compounds. wiley.com While this compound has been detected by GC-MS, detailed spectroscopic characterization is not widely available. impactfactor.orguniroma1.itresearchgate.net
Research Findings: Computational methods can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. libretexts.orgorganicchemistrydata.orgmoorparkcollege.edu For this compound, DFT calculations could predict the ¹H and ¹³C NMR spectra. These predictions are highly sensitive to the molecular geometry and electronic environment, providing a powerful tool for confirming its structure. organicchemistrydata.org For instance, the terminal alkynyl proton would have a characteristic chemical shift, distinguishable from the protons on the alkyl chain. libretexts.org
Similarly, the vibrational frequencies from first-principles calculations can generate a theoretical IR spectrum. This would show characteristic peaks for the C≡C triple bond stretches (one terminal, one internal) and the terminal ≡C-H stretch, which are useful for distinguishing it from other isomers. While extensive spectroscopic data is not published, a calculated value for the polarizability of this compound has been reported.
| Property | Predicted Value | Method |
|---|---|---|
| Polarizability | 2.57 | Artificial Neural Networks |
Computational Design of Novel Diyne Architectures and Reactivity
Computational chemistry is not only for analysis but also for the proactive design of new molecules with tailored properties. sintef.noresearchgate.net The 1,4-diyne motif present in this compound serves as a versatile scaffold for creating novel materials and bioactive compounds.
Research Findings: Computational design leverages an understanding of structure-property relationships to propose new molecular architectures. tuwien.ac.at Starting from the this compound framework, modifications can be simulated to tune its electronic, optical, or chemical properties. For example, DFT calculations can be used to predict how substituting the alkyl chain or functionalizing the terminal alkyne would affect the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This is crucial for designing materials for electronics or photonics. acs.org
Furthermore, computational tools can predict the reactivity of novel diyne architectures. By calculating reaction pathways and activation barriers, chemists can assess the feasibility of synthetic routes to these new molecules or predict their stability and potential applications. irb.hr For example, one could computationally screen a library of derivatives based on the this compound scaffold for properties relevant to self-assembly or for their potential as precursors in transition-metal-catalyzed polymerizations. acs.org The goal is to move from simple building blocks to complex functional materials through informed, simulation-driven design. sintef.noresearchgate.net
Advanced Applications of 1,4 Decadiyne in Organic Synthesis and Materials Science
1,4-Decadiyne as a Building Block in Complex Molecule Synthesis
The unique structural feature of this compound, with its internal and terminal alkyne groups, theoretically allows for a range of chemical transformations, making it a potentially valuable precursor in the synthesis of complex molecular architectures.
Applications in Natural Product Total Synthesis
The total synthesis of natural products often relies on the strategic use of multifunctional building blocks to construct complex carbon skeletons. nih.govresearchgate.netguidechem.com Diynes, in general, are utilized for their ability to undergo various transformations such as cyclizations and coupling reactions. However, a review of the current scientific literature does not yield specific examples where this compound has been employed as a key intermediate in the total synthesis of a natural product.
Precursors for Macrocyclic and Cage Compounds
Macrocycles and cage compounds are complex three-dimensional structures with significant interest in host-guest chemistry and materials science. wisdomlib.orgwikipedia.org The synthesis of these molecules often involves the cyclization of linear precursors. wikipedia.orgharvard.edu While diynes are known to be used as "pillars" in the construction of supramolecular cages, specific instances of this compound being used for this purpose are not readily found in the literature. ontosight.ai There is a documented synthesis of a calixarene (B151959) derivative that incorporates a 4,6-decadiyne (B101652) unit, an isomer of this compound, highlighting the potential utility of the decadiyne framework in constructing macrocyclic structures.
One general application of diynes in forming cyclic compounds is through cyclization reactions. doi.org The reactivity of the two triple bonds in this compound makes it a candidate for such transformations. doi.org
Role in the Synthesis of Optically Active Compounds
The development of stereoselective synthesis methods is crucial for producing enantiomerically pure compounds, which is of high importance in the pharmaceutical industry. rsc.org While there are established methods for the stereoselective synthesis of chiral α,ω-diynes, such as certain 1,9-decadiynes, through reactions like the cross-coupling of bromoallenes with organobis(heterocuprates), specific applications of this compound in the synthesis of optically active compounds are not well-documented. beilstein-journals.org General methodologies for the enantioselective synthesis of various organic molecules, including those with 1,4-dicarbonyl motifs, have been developed, but their direct application to this compound is not explicitly described. lookchem.comresearchgate.net
Integration of this compound into Polymeric Materials
The incorporation of diyne units into polymers can lead to materials with interesting electronic and optical properties. The conjugated system formed upon polymerization is key to these characteristics.
Synthesis of Poly(diyne)s and Conjugated Polymers
The polymerization of diacetylene monomers is a known method for producing conjugated polymers, often referred to as polydiacetylenes (PDAs). acs.orggoogle.com This process can be initiated by heat or radiation and is highly dependent on the alignment of the monomers in the solid state. google.com A study on various diacetylene analogues investigated the polymerization of 1,10-bis(diphenylamino)-4,6-decadiyne, a derivative of an isomer of this compound. acs.org This particular compound was found to be reactive towards polymerization, yielding a highly luminescent polymer. acs.org
While it is generally stated that this compound can undergo polymerization due to its reactive triple bonds, specific research detailing the conditions and resulting properties of poly(this compound) or other conjugated polymers derived solely from this monomer is scarce. doi.org The synthesis of conjugated polymers is an active area of research, with various methods being developed to simplify the process and tune the properties of the resulting materials. wisdomlib.org
Copolymers Incorporating this compound Units
Copolymerization is a versatile strategy to tailor the properties of polymeric materials by combining different monomer units. The literature contains numerous examples of the copolymerization of the related compound, 1,9-decadiene (B157367) (the diene analog of 1,9-decadiyne), with various olefins like ethylene (B1197577) and propylene (B89431) using Ziegler-Natta or metallocene catalysts. mdpi.comresearcher.life These studies focus on creating long-chain branched polymers. researcher.life Additionally, cycloaddition copolymerization of other diynes with nitriles has been shown to produce poly(pyridines).
However, there is a lack of specific studies detailing the copolymerization of this compound with other monomers. The distinct reactivity of its non-terminal alkyne groups compared to the terminal alkynes of its isomers, or the alkenes of its diene counterparts, suggests that its copolymerization behavior would be unique, though this remains an unexplored area in the available literature.
Structure-Property Relationships in Diyne-Based Polymers
The properties of polymers derived from diynes, known as polydiacetylenes (PDAs), are intrinsically linked to their molecular and supramolecular structure. rajdhanicollege.ac.in The relationship between the monomer's structure and the final polymer's characteristics is governed by several key principles, including chain flexibility, symmetry, intermolecular forces, and the nature of the substituent groups. dronacharya.infomdpi.com
The topochemical polymerization of diynes, a solid-state reaction initiated by UV or thermal energy, is highly dependent on the packing of the monomer units within the crystal lattice. wikipedia.org For an efficient 1,4-addition polymerization to occur, specific spatial parameters are required: a monomer repeat distance of approximately 5 Å and a close proximity (around 3.5 Å) between the reacting carbon atoms of adjacent monomers. wikipedia.org The side chains (R-groups) on the diyne monomer play a crucial role in dictating this crystal packing and, consequently, the reactivity of the monomer and the properties of the resulting polymer.
In polymers derived from long-chain aliphatic diynes like isomers of decadiyne, the flexibility of the hydrocarbon segments influences the polymer's thermal and mechanical properties. Increased chain flexibility can lead to lower glass transition temperatures (Tg). mdpi.com Conversely, strong intermolecular interactions, such as hydrogen bonding or π-π stacking introduced by functional side chains, can create more rigid polymer backbones, leading to higher thermal stability. dronacharya.info For instance, research on poly(1,9-decadiyne), a structural isomer of poly(this compound), demonstrates that these polymers can exhibit high thermal stability and optical clarity, making them suitable for photonic applications.
| Polymer | Monomer Structure | Key Structural Feature | Resulting Property | Reference |
|---|---|---|---|---|
| Poly(1,9-decadiyne) | HC≡C-(CH₂)₆-C≡CH | Long, flexible aliphatic chain separating terminal alkynes. | High thermal stability (>200°C) and high optical clarity in the 600–2500 nm range. | |
| Poly(1,10-bis(diphenylamino)-4,6-decadiyne) | (C₆H₅)₂N-(CH₂)₃-C≡C-C≡C-(CH₂)₃-N(C₆H₅)₂ | Internal diyne with bulky, aromatic side groups. | Soluble in organic solvents (chloroform, THF) with high molecular weight (Mn = 150-300 kDa) and high luminescence. | acs.org |
Development of Functional Organic Materials Using this compound
The ability to polymerize this compound and its derivatives into conjugated backbones is central to their use in functional organic materials. These materials leverage the unique electronic and optical characteristics that arise from extended π-systems.
Polydiacetylenes (PDAs) are a class of conducting polymers whose electronic and optical properties are dominated by the delocalized π-electrons along their backbone. wikipedia.org This conjugated system is responsible for their characteristic strong optical absorption in the visible spectrum, which often results in vibrant colors. wikipedia.org
A key feature of PDAs is their significant third-order nonlinear optical (NLO) susceptibility (χ⁽³⁾). This property is of great interest for applications in photonics and optoelectronics, such as optical switching and data processing. The value of χ⁽³⁾ is highly dependent on the polymer's structure and conjugation length. For example, poly(1,9-decadiyne) has been reported to have a χ⁽³⁾ value of 1.2×10⁻¹² esu. The electronic properties can be further tuned by modifying the side chains on the diyne monomer, which can alter the polymer's conformation and effective conjugation length. wikipedia.org
The optical properties of these materials are also marked by thermochromism and solvatochromism. The polymer backbone can twist in response to changes in temperature or solvent environment, altering the planarity and extent of π-conjugation, which in turn causes a shift in its absorption spectrum and a visible color change. wikipedia.org
| Property | Typical Value/Characteristic | Underlying Structural Feature | Reference |
|---|---|---|---|
| Third-Order NLO Susceptibility (χ⁽³⁾) | ~1.2×10⁻¹² esu for Poly(1,9-decadiyne) | Extended π-conjugation along the polymer backbone. | |
| Exciton Transition Energy | ~2.4 eV for Poly(1,10-bis(diphenylamino)-4,6-decadiyne) | Conformation and planarity of the polymer chain (e.g., C═C···C═C dihedral angle). | acs.org |
| Refractive Index | Generally high for conjugated polymers (e.g., Polystyrene ~1.59). | High electron density of the conjugated system. | researchgate.net |
| Chromatic Transitions (Thermo-, Solvato-) | Visible color change (e.g., blue to red). | Conformational changes in the polymer backbone induced by external stimuli. | wikipedia.org |
The chromatic transitions of polydiacetylenes form the basis of their application as sensors for a wide range of analytes and physical stimuli. wikipedia.org The fundamental chemical principle involves the perturbation of the PDA side chains by an external event, which translates into a conformational change in the conjugated backbone.
The PDA polymer typically exists in a "blue phase" with a highly ordered, planar-conjugated backbone. When an external stimulus—such as heat, mechanical stress, or the binding of a specific molecule—disrupts the ordered packing of the side chains, it induces torsional strain on the backbone. This twisting reduces the effective conjugation length, causing a shift in the polymer's absorption to a higher energy, resulting in a "red phase". This distinct blue-to-red color transition provides a clear, often naked-eye, signal of the sensing event.
For molecular recognition, the diyne monomers are functionalized with receptor groups designed to bind selectively to a target analyte. mdpi.comrsc.org This binding event provides the necessary disruption to trigger the chromatic response. For example, side chains incorporating crown ethers could be used to detect specific metal ions, while peptide-functionalized diynes can self-assemble and be used to sense biological molecules. nih.gov The versatility of organic synthesis allows for the creation of a wide array of diyne monomers tailored for the detection of specific ions, small molecules, or even larger biomolecules.
Electronic and Optical Properties of Diyne-Derived Materials
Advanced Methodological Development Utilizing this compound
The synthesis and transformation of this compound into functional materials benefit from advanced methodologies in catalysis and process engineering, which offer greater efficiency, selectivity, and scalability.
A variety of catalytic systems have been developed to control the reactions of diynes, enabling the synthesis of complex architectures and polymers with well-defined properties. mdpi.com
Polymerization:
Click Polymerization: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for synthesizing polytriazoles from diazides and diynes. Imidazole-based Cu(I) catalysts can promote this polymerization under mild conditions (e.g., 30°C), yielding high molecular weight polymers. rsc.org
Organocatalysis: Nucleophilic organobases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can effectively catalyze the polyaddition of diynes with diols under ambient conditions, producing poly(vinyl ether ester)s in excellent yields. mdpi.com
Cycloaddition: Cobalt complexes are effective catalysts for [2+2+2] cycloaddition reactions. For instance, an in situ generated cobalt catalyst can mediate the cocycloaddition of diynes with nitriles to generate substituted pyridines, a reaction that can be extended to polymerization. researchgate.net
Hydrofunctionalization: This class of reactions involves the addition of an E-H bond across a triple bond.
Hydrosilylation: The addition of Si-H bonds across diynes can be catalyzed by various transition metals, including platinum, palladium, and rhodium complexes, yielding different products (dienes, allenes, or butenynes) depending on the catalyst and substrate. mdpi.com
Hydroamination: Copper(I) chloride can catalyze the coupling of diynes with amines, which proceeds via an initial hydroamination of one alkyne group. mdpi.com
| Transformation | Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|---|
| Click Polymerization | [Cu(Im¹²)₂][CuBr₂] | Diyne + Diazide | Polytriazole | rsc.org |
| Hydroxyl-yne Polymerization | DABCO (Organocatalyst) | Diyne + Diol | Poly(vinyl ether ester) | mdpi.com |
| [2+2+2] Cycloaddition | CoCl₂·6H₂O/diphosphine/Zn | Diyne + Nitrile | Substituted Pyridine | researchgate.net |
| Monohydroboration | Copper(I) / Methanol | Diyne + B₂pin₂ | 1-Boryl-1,3-enyne | mdpi.com |
| Hydrosilylation | CoCl₂/dppp / NaHBEt₃ | Diyne + Hydrosilane | Silyl-substituted enyne | mdpi.com |
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for diyne reactions. wikipedia.org These benefits include enhanced safety, precise control over reaction parameters (temperature, pressure, residence time), improved heat and mass transfer, and greater scalability. vapourtec.comwuxiapptec.com
The handling of potentially unstable intermediates or highly exothermic reactions, which can be challenging in batch, is made safer in flow reactors due to the small reaction volume at any given moment. wuxiapptec.com This is particularly relevant for polymerization or other transformations of reactive diynes.
A key advantage of flow chemistry is the ability to "telescope" reaction sequences, where the output from one reactor is fed directly into the next, avoiding the need for intermediate isolation and purification. vapourtec.com A multistep continuous-flow methodology has been demonstrated for the synthesis of 3,5-disubstituted pyrazoles, which involves the initial copper-mediated homocoupling of a terminal alkyne to form a 1,3-diyne intermediate in situ. rsc.org This diyne stream is then immediately reacted with hydrazine (B178648) in a second reactor to yield the final product. rsc.org Such integrated systems allow for the efficient and automated production of complex molecules derived from diyne precursors.
| Parameter | Batch Chemistry | Flow Chemistry | Reference |
|---|---|---|---|
| Stoichiometry Control | Defined by initial volumes and concentrations of reagents loaded into a vessel. | Defined by reagent concentrations and their relative flow rates, allowing for easy adjustment. | wikipedia.org |
| Reaction Time | Determined by how long the vessel is held at a specific temperature. | Determined by the reactor volume and the total flow rate (residence time). | wikipedia.org |
| Heat Transfer | Limited by low surface-area-to-volume ratio, can lead to temperature gradients. | Excellent due to high surface-area-to-volume ratio, enabling precise temperature control. | vapourtec.com |
| Safety with Hazardous Reagents | Large quantities of reagents are mixed at once, increasing risk. | Only small quantities react at any given time, minimizing risk. | wuxiapptec.com |
Q & A
Q. What are the established synthetic pathways for 1,4-Decadiyne, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound (CAS 929-53-3) is typically synthesized via alkyne coupling reactions. Key steps include:
- Catalyst selection : Use palladium/copper systems (e.g., Sonogashira coupling) for terminal alkyne dimerization.
- Solvent optimization : Hexane or THF under inert atmospheres minimizes side reactions like polymerization.
- Purification : Column chromatography or distillation (due to its low boiling point, ~150–160°C) ensures purity.
Yield discrepancies (e.g., 40–70% in literature) often stem from trace oxygen or moisture, which deactivate catalysts. Validate purity via GC-MS or NMR (δH 1.2–1.4 ppm for methylene groups) .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound, and how are data inconsistencies resolved?
Methodological Answer:
- NMR : Confirm structure via NMR (peaks at ~70–80 ppm for sp-hybridized carbons) and NMR for methylene protons.
- IR : Strong absorption at ~3300 cm (C≡C-H stretch).
- GC-MS : Use nonpolar columns (e.g., DB-5) to avoid peak tailing.
Data contradictions (e.g., unexpected peaks) require cross-validation with elemental analysis or alternative detectors (e.g., FID for GC). For trace impurities, employ preparative HPLC (C18 columns, 70:30 hexane:acetonitrile mobile phase) .
Q. What are the documented safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Storage : Stabilize in hexane (50% v/v) at –20°C to prevent degradation.
- Ventilation : Use fume hoods due to volatility (vapor pressure ~2.1 kPa at 25°C).
- Toxicity screening : Follow Tier-1 assessments per OECD guidelines (e.g., Ames test for mutagenicity). Acute toxicity data (LD50 > 2000 mg/kg in rodents) suggest moderate risk, but chronic exposure studies are lacking. Always pair with SDS documentation .
Advanced Research Questions
Q. How can researchers design controlled experiments to investigate this compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Variables : Test catalyst loading (0.5–5 mol%), temperature (25–80°C), and solvent polarity (hexane vs. DMF).
- Controls : Include blank reactions (no catalyst) and internal standards (e.g., diphenylacetylene) to quantify conversion.
- Data validation : Use kinetic modeling (e.g., pseudo-first-order plots) to isolate rate-determining steps. Replicate trials (n ≥ 3) to address outliers .
Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?
Methodological Answer:
- Computational validation : Compare DFT calculations (B3LYP/6-311+G(d,p)) with experimental calorimetry.
- Error analysis : Scrutinize purity assumptions (e.g., GC area% vs. gravimetric quantification).
- Collaborative replication : Cross-validate data with independent labs using standardized protocols (e.g., ASTM E537-20) .
Q. How can computational models predict this compound’s behavior in novel polymer matrices, and what experimental validations are required?
Methodological Answer:
- MD simulations : Use AMBER or GROMACS to model chain alignment and tensile strength.
- Experimental checks : Synthesize polymer composites (e.g., with polyacetylene) and compare mechanical properties (DSC/TGA for thermal stability, XRD for crystallinity).
- Sensitivity analysis : Vary diyne concentration (1–10 wt%) to identify optimal loadings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
